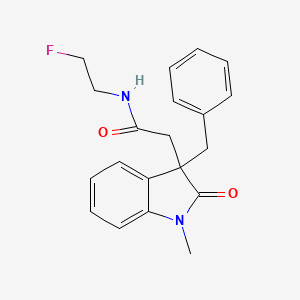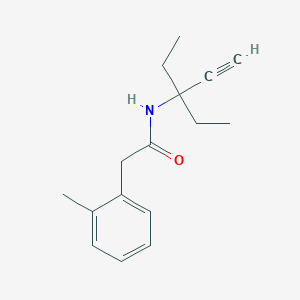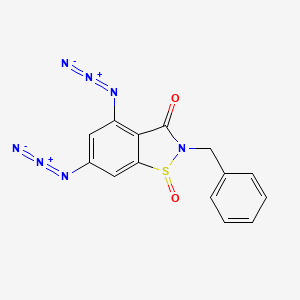![molecular formula C15H15ClN4O B5360963 N''-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE](/img/structure/B5360963.png)
N''-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, has a unique structure that includes a chlorophenyl group and a methoxyphenyl group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE can be achieved through a sequential one-pot approach. This method involves the use of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines . The reaction conditions are mild, and the process provides a straightforward and efficient route to diverse guanidines with yields up to 81% .
Industrial Production Methods
Industrial production of guanidines typically involves the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . Other methods include the use of Mukaiyama’s reagent, coupling reagents, or other activating agents . These methods are scalable and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE involves its ability to enhance the release of acetylcholine following a nerve impulse . It also slows the rates of depolarization and repolarization of muscle cell membranes . The molecular targets include aldehyde dehydrogenase and ribonuclease .
Comparación Con Compuestos Similares
Similar Compounds
Urea: Similar in structure but less versatile in biological applications.
Thiourea: Used as a precursor in guanidine synthesis but has different reactivity.
Biguanide: Another related compound with applications in medicine.
Uniqueness
N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE is unique due to its specific structure, which includes both chlorophenyl and methoxyphenyl groups. This structure provides it with distinct chemical properties and reactivity compared to other guanidines .
Propiedades
IUPAC Name |
2-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTWHYDKFQWMCH-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-1-[4-(2-methyl-5-propylpyrimidin-4-yl)-1,4-oxazepan-6-yl]methanamine](/img/structure/B5360886.png)
![2-[(E)-2-(2-methylphenyl)ethenyl]quinolin-8-ol](/img/structure/B5360894.png)
![3-[2-({[1-(ethoxymethyl)cyclopropyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5360904.png)
![3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B5360905.png)
![N-(4-methoxy-2-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360917.png)
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-ol](/img/structure/B5360922.png)
![3-methyl-1-(3-methylbenzyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5360926.png)
![4-benzyl-5-[1-(3-hydroxybenzyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5360933.png)


![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5360956.png)
![3-[(3-fluorophenoxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5360961.png)

![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5360979.png)
